

Commercial Availability and Technical Guide for (2-methylpyridin-3-yl)methanol

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Compound of Interest

Compound Name: (2-methylpyridin-3-yl)methanol

Cat. No.: B151221

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its pyridine core, substituted with a methyl and a hydroxymethyl group, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of **(2-methylpyridin-3-yl)methanol**, with a focus on its role in drug development.

Physicochemical Properties

(2-methylpyridin-3-yl)methanol, with the CAS number 56826-61-0, is a pyridinemethanol derivative. The presence of the nitrogen atom in the pyridine ring and the hydroxyl group makes it a polar molecule. Key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets (SDS).

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO	--INVALID-LINK--
Molecular Weight	123.15 g/mol	--INVALID-LINK--
Appearance	Not specified, likely a liquid or low-melting solid	N/A
Boiling Point	262 °C (lit.)	[1]
Density	1.106 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.545 (lit.)	[1][2]
Flash Point	110 °C	[1]
Storage Conditions	Inert atmosphere, Room Temperature	[1]

Commercial Availability and Suppliers

(2-methylpyridin-3-yl)methanol is available from a range of chemical suppliers. The purity and available quantities vary, so it is crucial to consult the supplier's specifications. Below is a summary of representative suppliers and their offerings.

Supplier	Purity	Available Quantities
Amadischem	99%	5g, 10g, 25g, 50g, 100g
GlobalChemMall	Not specified	Wholesale quantities
AstaTech, Inc.	Not specified	Not specified
Pharmaffiliates	High purity	Not specified

Synthesis and Purification

While a definitive, universally adopted synthesis for **(2-methylpyridin-3-yl)methanol** is not singular, a common and effective laboratory-scale preparation involves the reduction of a suitable precursor such as 2-methylnicotinic acid or its ester.

Experimental Protocol: Reduction of Methyl 2-methylnicotinate

This protocol is based on established methods for the reduction of nicotinic acid esters.[3]

Materials:

- Methyl 2-methylnicotinate
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methylnicotinate (1 equivalent) in a mixture of methanol and anhydrous tetrahydrofuran.
- **Reduction:** Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath. Add sodium borohydride (2-4 equivalents) portion-wise, ensuring the temperature does not rise significantly.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water.
- **Extraction:** Remove the organic solvents under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **(2-methylpyridin-3-yl)methanol**.

Purification Protocol: Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.^[4]

- **Column Preparation:** Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
- **Sample Loading:** Dissolve the crude **(2-methylpyridin-3-yl)methanol** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield purified **(2-methylpyridin-3-yl)methanol**.

Applications in Drug Development

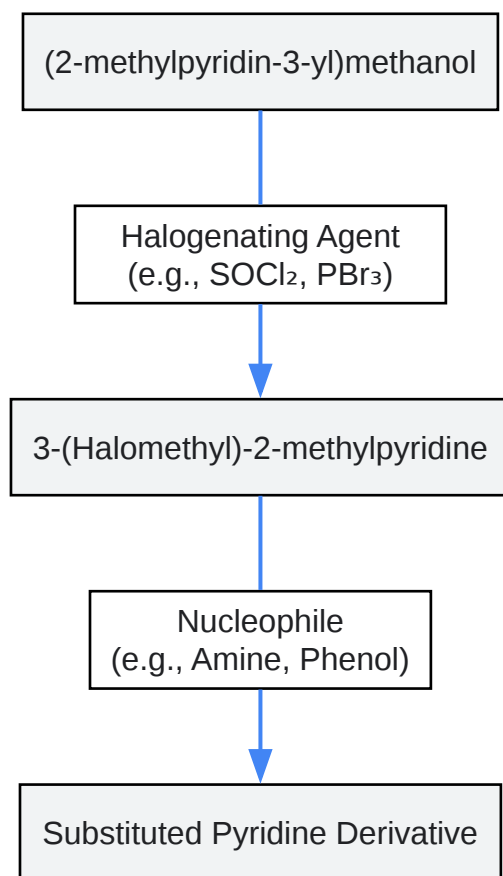
(2-methylpyridin-3-yl)methanol is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The hydroxymethyl group provides a handle for further synthetic transformations, such as conversion to a halide for subsequent coupling reactions.

Role as a Precursor in API Synthesis

A key application of **(2-methylpyridin-3-yl)methanol** is its conversion to a more reactive intermediate, such as 3-(chloromethyl)-2-methylpyridine or 3-(bromomethyl)-2-methylpyridine. These halogenated derivatives can then participate in coupling reactions to form more complex molecules. For instance, pyridinylmethanol derivatives have been utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are of interest for the treatment of pain.^{[5][6]}

Experimental Workflow: Synthesis of a Substituted Pyridine via a Halogenated Intermediate

The following diagram illustrates a general workflow for the use of **(2-methylpyridin-3-yl)methanol** in a multi-step synthesis.



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Caption: General workflow for the conversion of **(2-methylpyridin-3-yl)methanol**.

Detailed Experimental Protocol: Conversion to 3-(bromomethyl)-2-methylpyridine

This protocol is adapted from a literature procedure.^[7]

Materials:

- **(2-methylpyridin-3-yl)methanol**
- Phosphorus tribromide (PBr_3)
- Dichloromethane (DCM), anhydrous
- 5 M aqueous Sodium Hydroxide (NaOH)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

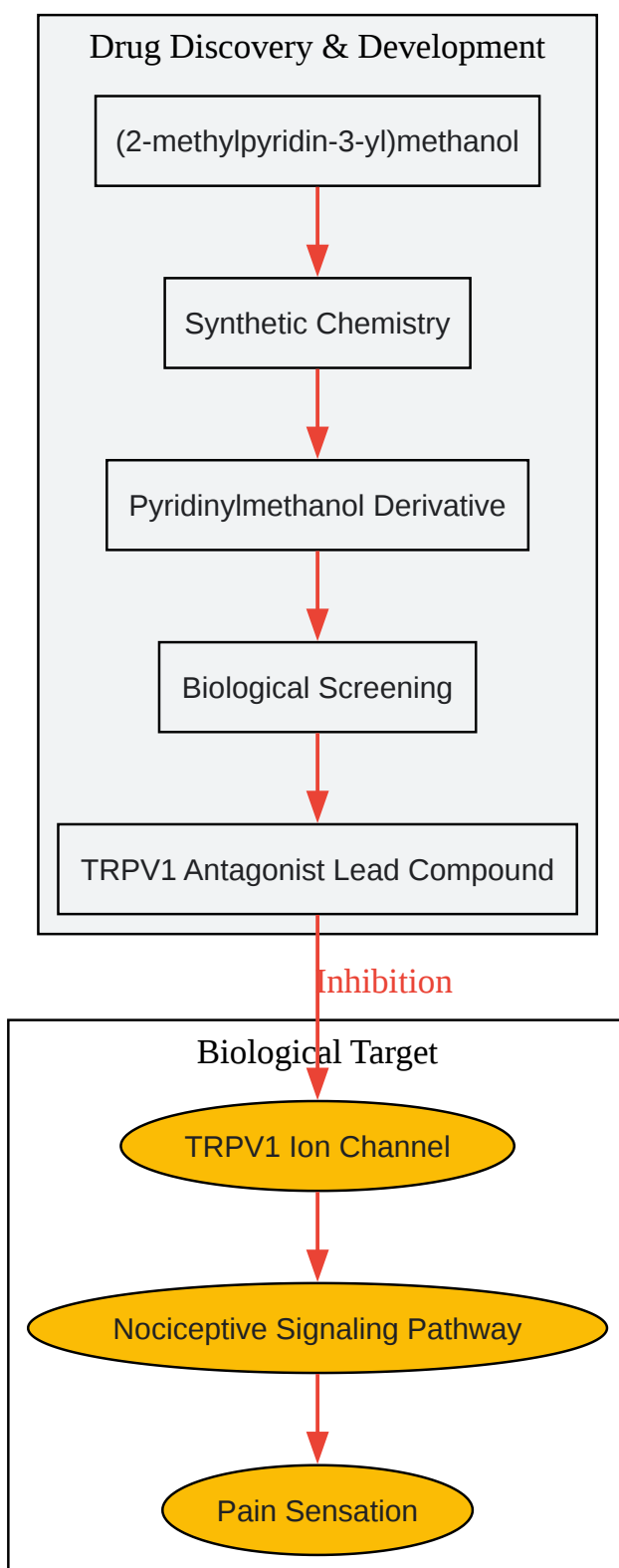
- **Reaction Setup:** To a solution of **(2-methylpyridin-3-yl)methanol** (1.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (0.6 eq) dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
- **Work-up:** Carefully adjust the pH of the reaction mixture to ~8 with 5 M aqueous NaOH.
- **Extraction:** Separate the aqueous layer and wash the organic layer with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(bromomethyl)-2-methylpyridine, which can often be used in the next step without further purification.

Signaling Pathways and Drug Targets

While **(2-methylpyridin-3-yl)methanol** itself is not typically a biologically active molecule that directly interacts with a specific signaling pathway, its derivatives are of significant interest in

drug discovery. As mentioned, pyridinylmethanol moieties are found in antagonists of the TRPV1 ion channel.[6] TRPV1 is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, making it a key target for the development of analgesics.

The following diagram illustrates the logical relationship of how a derivative of **(2-methylpyridin-3-yl)methanol** could be part of a drug discovery effort targeting the TRPV1 pathway.



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Caption: Role of **(2-methylpyridin-3-yl)methanol** derivatives in drug discovery.

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